

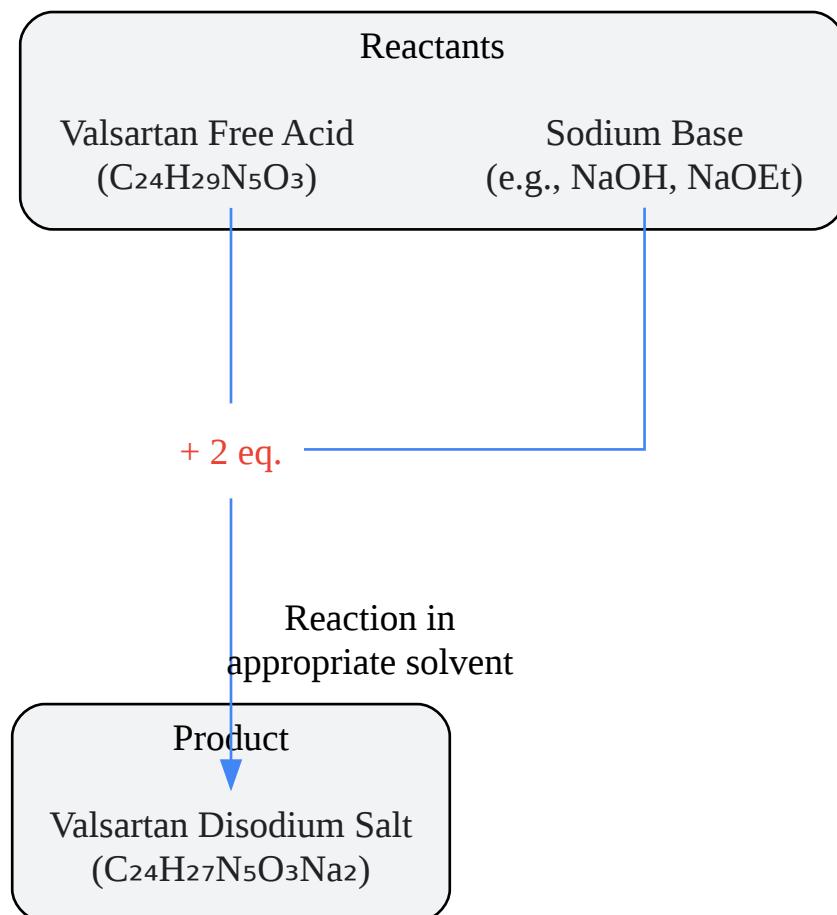
An In-depth Technical Guide to the Formation of Valsartan Disodium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Valsartan disodium*

Cat. No.: *B12737899*


[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the processes involved in the formation of **valsartan disodium** salt, a critical step in the development of valsartan-based therapeutics. Valsartan, a potent angiotensin II receptor antagonist, is often formulated as a salt to improve its physicochemical properties, such as solubility and stability.^{[1][2]} The disodium salt, in particular, has been the subject of extensive research, leading to the development of various crystalline and amorphous forms.^{[1][3]} This document details the experimental protocols for synthesizing these forms, presents key quantitative data in a structured format, and illustrates the underlying processes through clear diagrams.

Core Synthesis Pathway

The fundamental reaction for the formation of **valsartan disodium** salt involves the neutralization of valsartan free acid with a sodium-containing base. Valsartan possesses two acidic protons—one on the carboxylic acid group and another on the tetrazole ring—allowing for the formation of a disodium salt.^[1] The general transformation is depicted below.

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the formation of **valsartan disodium** salt.

Experimental Protocols for Salt Formation

The specific morphology of the resulting **valsartan disodium** salt—amorphous or a particular crystalline polymorph—is highly dependent on the chosen solvent system, temperature, and crystallization technique. Below are detailed protocols extracted from various sources for the preparation of amorphous and crystalline forms.

Amorphous forms are often sought for their potential to enhance solubility and dissolution rates. Several methods for preparing amorphous **valsartan disodium** have been reported.

Protocol 1: Methanol/n-Heptane System[3]

- Charge 2.03 equivalents of sodium hydroxide into 2 volumes of methanol and stir at 55-60°C for 20-30 minutes.
- Cool the sodium hydroxide solution to 25-30°C.
- In a separate vessel, dissolve 25g of valsartan in 3 volumes of methanol.
- Add the cooled sodium hydroxide solution dropwise to the valsartan solution.
- Stir the resulting solution at 25-30°C for 1 hour.
- Degas the solution for 1-2 hours at 50-60°C.
- Cool to 25-30°C and add 5 volumes of n-heptane.
- Stir for 1-2 hours at room temperature.
- Filter the precipitate under a nitrogen atmosphere and wash with 1 volume of n-heptane.
- Dry the solid under reduced pressure at 60-65°C to yield amorphous **valsartan disodium**.

Protocol 2: Acetone/Water System[3]

- Charge 50.0g of valsartan into 5 volumes of acetone.
- Add a solution of 2.03 equivalents of sodium hydroxide in 1.5 volumes of demineralized water.
- Stir the mixture at 25-30°C for 1 hour.
- Distill the solvent under reduced pressure at 60-65°C to obtain the amorphous salt.

Multiple crystalline forms of **valsartan disodium** have been identified, each with distinct physical properties. The formation of a specific polymorph is directed by the crystallization conditions.

Protocol 3: Isopropyl Alcohol/Methyl Tert-Butyl Ether System for Crystalline Form[3][4]

- Charge 9.3 volumes of isopropyl alcohol to 200.0g of valsartan free acid.

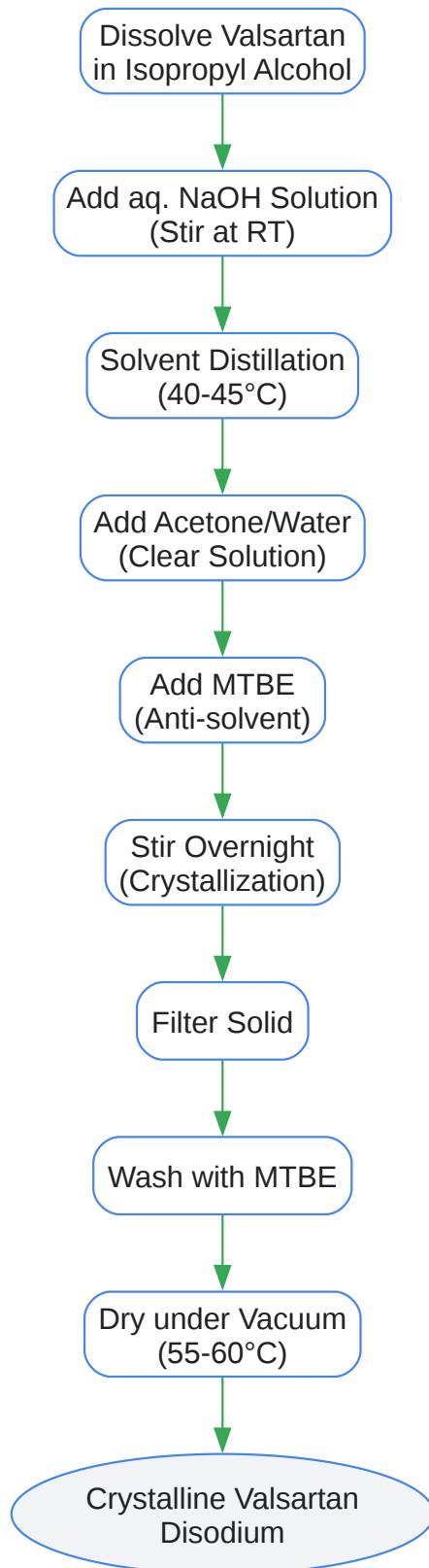
- Add 2.3 volumes of 2.0N sodium hydroxide solution and stir at room temperature for 1 hour.
- Distill the solvent at 40-45°C.
- Add 4.5 volumes of isopropyl alcohol and continue distillation under vacuum at 40-45°C.
- To the residue, add 3.5 volumes of acetone and 0.09 volumes of water to obtain a clear solution.
- Add 9.3 volumes of methyl tert-butyl ether and stir overnight at room temperature to induce crystallization.
- Filter the resulting solid and wash with 1 volume of methyl tert-butyl ether.
- Dry the solid at 55-60°C to yield the crystalline form of **valsartan disodium**.

Protocol 4: Preparation of Crystalline Form A[5]

- Dissolve 8.71 mg of valsartan in 0.87 mL of isopropanol.
- Add 0.2 mL of a 2 mmol aqueous sodium hydroxide solution dropwise at room temperature and stir for 30 minutes.
- Concentrate the mixture under reduced pressure to obtain a solid.
- Stir the solid overnight with a mixture of n-heptane/ethanol (19:1 by volume).
- Filter and dry the solid under vacuum at 40°C.
- To 3 mg of the obtained solid, add 0.1 mL of methyl tert-butyl ether and stir for 72 hours.
- Centrifuge and discard the supernatant.
- Dry the solid in an oven at 30°C to yield crystalline Form A.

Protocol 5: Preparation of Crystalline Form B[5]

- Add 10 mg of valsartan to 0.3 mL of water containing 1.84 mg of sodium hydroxide.


- Concentrate the solution under reduced pressure to obtain a solid.
- To 3 mg of this salt, add 0.1 mL of 3-pentanone and stir for 72 hours.
- Centrifuge and discard the supernatant.
- Dry the resulting solid in an oven at 30°C to yield crystalline Form B.

Protocol 6: Preparation of Crystalline Form D[5]

- Follow steps 1-5 as described in Protocol 4.
- To 3 mg of the obtained solid, add 0.1 mL of n-heptane and stir for 72 hours.
- Centrifuge and discard the supernatant.
- Dry the solid in an oven at 30°C to yield crystalline Form D.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preparation and isolation of a crystalline form of **valsartan disodium**, integrating reaction, solvent exchange, and crystallization steps.

[Click to download full resolution via product page](#)

Caption: Workflow for crystalline **valsartan disodium** synthesis.

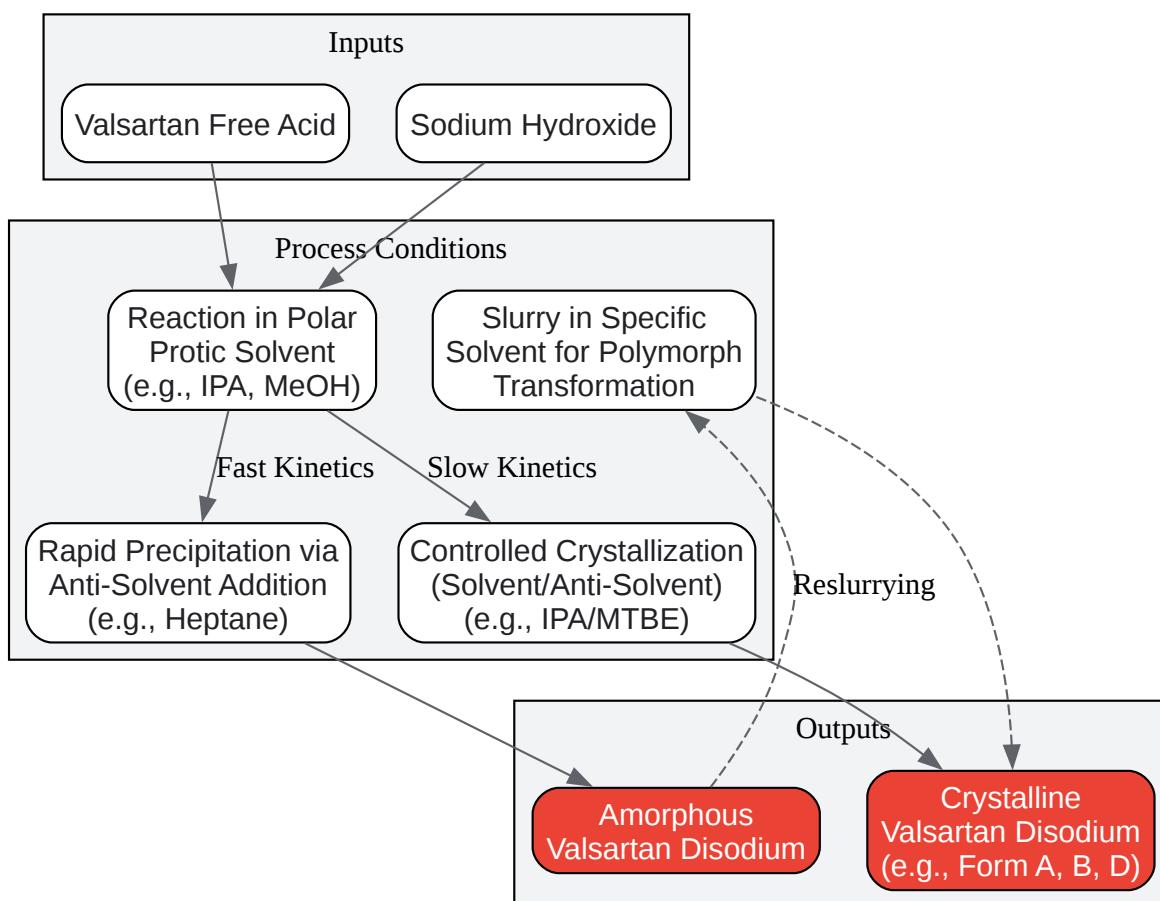
Quantitative Data Summary

The efficiency of the salt formation process and the properties of the resulting material are critical for pharmaceutical development. The tables below summarize key quantitative data from the described protocols.

Table 1: Process Parameters and Yields

Form	Starting Material (Valsartan)	Sodium Source (eq.)	Solvent System	Anti-Solvent	Yield	Purity (HPLC)	Reference
Amorphous	25 g	NaOH (2.03)	Methanol	n-Heptane	26.5 g	99.91%	[3]
Amorphous	50 g	NaOH (2.03)	Acetone/Water	-	53.0 g	-	[3]
Crystalline	200 g	NaOH (2.0N soln)	Isopropyl Alcohol/Acetone/Water	MTBE	240.0 g	>99%	[3][4]
Crystalline	50 g	NaOH (2.0)	Isopropyl Alcohol	MTBE	56.0 g	-	[4]

MTBE: Methyl tert-butyl ether


Table 2: Physicochemical Properties of **Valsartan Disodium** Polymorphs

Crystalline Form	Key XRPD Peaks (2θ°)	DSC Endotherm (°C)	Melting Point (°C)	Notes	Reference
A	4.7, 8.5, 9.5, 13.6, 15.4, 16.5, 18.1, 19.9, 22.0, 22.4, 23.3, 23.8, 25.3, 27.8	~183	-	High thermal stability	[6][7]
B	4.4, 8.8	-	~198 ± 5	Non-solvated form	[6][7]
D	4.4, 9.0, 14.9, 21.4, 22.4	-	~207 ± 5	Non-solvated form	[6][7]
E	6.3, 12.3, 14.7, 16.5, 17.4	~127	-	Dioxane solvate	[6][7]
F	6.2, 14.9, 18.3	104-117	-	Ethyl acetate solvate	[6][7]
G	6.4, 8.3, 9.5, 17.3, 19.4	-	-	Non-solvated form	[6][7]
H	4.5, 8.7, 9.0	-	-	-	[6][7]
(unspecified)	4.48, 8.95, 9.25, 15.53, 17.01, 18.60, 22.73	~235	-	-	[3]

XRPD: X-ray Powder Diffraction; DSC: Differential Scanning Calorimetry

Logical Relationship of Process Parameters to Final Form

The selection of solvents and the process conditions are determinative factors for the final physical form of the **valsartan disodium** salt. The following diagram illustrates the logical flow from starting materials to either an amorphous or a specific crystalline state based on the processing choices.

[Click to download full resolution via product page](#)

Caption: Influence of process conditions on the final salt form.

Conclusion

The formation of **valsartan disodium** salt is a versatile process that can be manipulated to yield either amorphous material or a variety of crystalline polymorphs. The choice of solvent, counter-ion source, temperature, and method of precipitation or crystallization are all critical parameters that must be precisely controlled to obtain the desired solid-state form. The protocols and data presented in this guide offer a detailed technical foundation for scientists and researchers engaged in the development and manufacturing of valsartan drug products, enabling informed decisions in process optimization and polymorph selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2002006253A1 - Valsartan salts - Google Patents [patents.google.com]
- 2. EP1313714B1 - Valsartan salts - Google Patents [patents.google.com]
- 3. EP3498698A1 - Solid forms of valsartan disodium and process of preparation thereof - Google Patents [patents.google.com]
- 4. SOLID FORMS OF VALSARTAN DISODIUM AND PROCESS OF PREPARATION THEREOF - Patent 3498698 [data.epo.org]
- 5. Crystal forms of valsartan disodium salt - Eureka | Patsnap [eureka.patsnap.com]
- 6. US10745363B2 - Crystal forms of valsartan disodium salt - Google Patents [patents.google.com]
- 7. WO2018040065A1 - Crystal forms of valsartan disodium salt - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Formation of Valsartan Disodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12737899#valsartan-disodium-salt-formation-process\]](https://www.benchchem.com/product/b12737899#valsartan-disodium-salt-formation-process)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com